molecular formula C22H20N2O3 B10833142 Benzothiazepine analog 6

Benzothiazepine analog 6

Cat. No.: B10833142
M. Wt: 360.4 g/mol
InChI Key: KVEJUNNTLYYMDH-UHFFFAOYSA-N
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Description

Benzothiazepine analog 6 is a member of the benzothiazepine family, which is known for its diverse biological activities and significant pharmacological potential. Benzothiazepines are heterocyclic compounds containing a benzene ring fused to a thiazepine ring. These compounds have been extensively studied for their therapeutic applications, particularly in cardiovascular medicine, due to their calcium channel-blocking properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 6 typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazepine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of benzothiazepine analogs generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzothiazepine analog 6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzothiazepine analog 6 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazepine analog 6 involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cell, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure and alleviating conditions like angina .

Comparison with Similar Compounds

Comparison: Benzothiazepine analog 6 shares structural similarities with these compounds but may exhibit unique pharmacokinetic properties and biological activities. Its specific substituents and functional groups can influence its binding affinity and selectivity for calcium channels, potentially offering advantages in terms of efficacy and safety .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C22H20N2O3/c1-15-10-12-16(13-11-15)20-21(27-22(25)23(2)3)18-8-6-14-24(18)17-7-4-5-9-19(17)26-20/h4-14H,1-3H3

InChI Key

KVEJUNNTLYYMDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C4O2)OC(=O)N(C)C

Origin of Product

United States

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